N-(2-Propoxybenzyl)cyclohexanamine
Overview
Description
N-(2-Propoxybenzyl)cyclohexanamine: is an organic compound with the molecular formula C16H25NO and a molecular weight of 247.38 g/mol . It is a secondary amine with a cyclohexane ring and a propoxybenzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Propoxybenzyl)cyclohexanamine typically involves the reaction of cyclohexylamine with 2-propoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, thiols, organic solvents, and bases.
Major Products Formed:
Oxidation: Oximes, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
N-(2-Propoxybenzyl)cyclohexanamine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-Propoxybenzyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The propoxybenzyl group can enhance binding affinity to specific sites, while the cyclohexanamine moiety can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(2-Methoxybenzyl)cyclohexanamine
- N-(2-Ethoxybenzyl)cyclohexanamine
- N-(2-Butoxybenzyl)cyclohexanamine
Comparison: N-(2-Propoxybenzyl)cyclohexanamine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity compared to its methoxy, ethoxy, and butoxy analogs. The length and branching of the alkoxy group can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties .
Properties
IUPAC Name |
N-[(2-propoxyphenyl)methyl]cyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-12-18-16-11-7-6-8-14(16)13-17-15-9-4-3-5-10-15/h6-8,11,15,17H,2-5,9-10,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWPWMMGCHXLFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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